molecular formula C5H11NO2 B1314008 (2-Methyl-1,3-dioxolan-2-yl)methanamine CAS No. 3289-19-8

(2-Methyl-1,3-dioxolan-2-yl)methanamine

Cat. No.: B1314008
CAS No.: 3289-19-8
M. Wt: 117.15 g/mol
InChI Key: BVVSUFVLGBJYOR-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-dioxolan-2-yl)methanamine: is an organic compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is a derivative of dioxolane, featuring a methanamine group attached to the 2-position of the dioxolane ring. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1,3-dioxolan-2-yl)methanamine typically involves the reaction of 2-methyl-1,3-dioxolane with a suitable amine source under controlled conditions. One common method includes the use of aminoacetaldehyde dimethyl acetal as a starting material, which undergoes a series of reactions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-1,3-dioxolan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The methanamine group can participate in substitution reactions, where other chemical groups replace the hydrogen atoms.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2-Methyl-1,3-dioxolan-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions .

Biology and Medicine: In biological and medical research, this compound may be investigated for its potential biological activity and interactions with biological molecules. It could serve as a precursor for the development of pharmaceuticals or other biologically active compounds.

Industry: In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-dioxolan-2-yl)methanamine involves its interaction with molecular targets and pathways within a given system. The methanamine group can form bonds with other molecules, potentially altering their structure and function. The specific pathways and targets depend on the context in which the compound is used, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

    2-Methyl-1,3-dioxolane: A related compound with a similar dioxolane ring structure but lacking the methanamine group.

    Aminoacetaldehyde dimethyl acetal: A precursor in the synthesis of (2-Methyl-1,3-dioxolan-2-yl)methanamine.

    Tetrahydrofurfurylamine: Another amine-containing compound with a different ring structure.

Uniqueness: this compound is unique due to the presence of both the dioxolane ring and the methanamine group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.

Properties

IUPAC Name

(2-methyl-1,3-dioxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(4-6)7-2-3-8-5/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVSUFVLGBJYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3289-19-8
Record name (2-methyl-1,3-dioxolan-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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